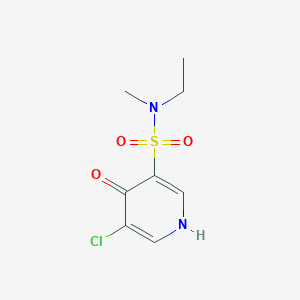

5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H11ClN2O3S |

|---|---|

Molecular Weight |

250.70 g/mol |

IUPAC Name |

5-chloro-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11ClN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12) |

InChI Key |

AIPLGODGODZJQK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by sulfonation and subsequent alkylation to introduce the ethyl and methyl groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Notes

Limitations : Biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Structural Insights: Substituent variations significantly impact physicochemical properties, guiding rational drug design. For example, replacing hydroxyl with methylamino balances polarity and basicity.

Synthetic Feasibility : Sulfonamide derivatives generally offer straightforward synthesis, whereas thiadiazol-containing compounds require specialized routes .

Biological Activity

5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a sulfonamide compound with significant biological activity. This article explores its structure, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂O₃S, with a molecular weight of approximately 250.70 g/mol. The compound features a pyridine ring substituted with a chloro group, an ethyl group, a hydroxy group, and a methyl group. This unique structure contributes to its reactivity and biological properties.

Research indicates that this compound acts primarily as an enzyme inhibitor . It has been shown to inhibit certain ion channels and enzymes, particularly affecting calcium influx in cells through TRPM8 antagonism. This mechanism suggests its potential role in modulating pain pathways and other physiological processes.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties . Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by blocking the synthesis of folic acid, which is crucial for bacterial proliferation. Preliminary investigations suggest that this compound may have activity against various Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

- Enzyme Inhibition Studies :

- In vitro studies have shown that this compound effectively inhibits specific enzymes involved in cellular signaling pathways, contributing to its analgesic effects.

- Antimicrobial Efficacy :

- Potential for Drug Development :

- The unique chemical properties and biological activities suggest that this compound could serve as a lead for developing new therapeutic agents targeting pain management or infections caused by resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy instead of amino | Potential antibacterial activity |

| 5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Dimethyl instead of ethyl | Anticancer properties |

| 5-Chloro-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-benzothiophene-2-sulfonamide | Different aromatic systems | Antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.